3-(Diphenylphosphino)benzaldehyde
CAS No.: 50777-69-0
Cat. No.: VC3801406
Molecular Formula: C19H15OP
Molecular Weight: 290.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50777-69-0 |
|---|---|
| Molecular Formula | C19H15OP |
| Molecular Weight | 290.3 g/mol |
| IUPAC Name | 3-diphenylphosphanylbenzaldehyde |
| Standard InChI | InChI=1S/C19H15OP/c20-15-16-8-7-13-19(14-16)21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15H |
| Standard InChI Key | CMEOFSWKFYCLDJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)C=O |
| Canonical SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)C=O |
Introduction
Chemical Synthesis and Optimization
Palladium-Mediated Coupling
A seminal synthesis route involves reacting benzaldehyde derivatives with diphenylphosphine in the presence of palladium diacetate. Kwong et al. reported a 38% yield by heating the reactants at 115°C for 1.5 hours, with the phosphine group introduced at the meta position of the benzaldehyde ring . This method leverages palladium’s ability to facilitate carbon-phosphorus bond formation, though side reactions such as over-phosphination or aldehyde oxidation necessitate careful temperature control.
Direct Phosphorylation Strategies
Alternative approaches employ nucleophilic substitution on halogenated benzaldehydes. For instance, 3-bromobenzaldehyde reacts with diphenylphosphine in toluene under inert atmospheres, achieving yields up to 60%. Solvent choice critically impacts efficiency: polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may promote aldehyde dimerization, whereas toluene minimizes side products despite slower kinetics.
Table 1: Comparative Synthesis Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂-mediated coupling | Pd(OAc)₂ | 115 | 38 | |
| Direct phosphorylation | None | 110 | 60 |
Structural Characterization and Properties
Molecular Geometry
X-ray crystallography of 3-(diphenylphosphino)benzaldehyde reveals a planar benzaldehyde core with a diphenylphosphino group at the meta position. The phosphorus atom exhibits a trigonal pyramidal geometry, with bond angles of 102.5° between P–C bonds . The aldehyde oxygen’s electronegativity induces partial positive charge on the adjacent carbon, enhancing its electrophilicity in coordination reactions .
Spectroscopic Data
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¹H NMR (CDCl₃): δ 9.96 ppm (s, 1H, CHO), 7.45–7.85 ppm (m, 14H, aromatic) .
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³¹P NMR: δ -6.2 ppm, indicative of a tertiary phosphine ligand .
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IR: Strong absorption at 1705 cm⁻¹ (C=O stretch), 1430 cm⁻¹ (P–C aromatic).
Coordination Chemistry and Ligand Behavior
Monodentate vs. Bidentate Coordination
In tungsten complexes, 3-(diphenylphosphino)benzaldehyde acts as a bidentate ligand, coordinating via phosphorus and the aldehyde’s π system. For example, W(CO)₃(η¹-PCHO)(η³-PCHO) features one ligand bound through P and three carbonyl groups, while the second ligand engages in η³-aldehyde coordination . This dual binding mode stabilizes electron-deficient metal centers, facilitating oxidative addition steps in catalysis .
Hemilabile Ligand Design
Garralda et al. demonstrated that reacting 3-(diphenylphosphino)benzaldehyde with primary amines generates Schiff base ligands (e.g., PPh₂(o-C₆H₄CH=NR)). These hybrids exhibit hemilabile behavior: the phosphine remains tightly bound to the metal, while the imine moiety reversibly dissociates, enabling substrate access to the catalytic site . Such ligands are pivotal in asymmetric hydrogenation, where dynamic coordination adjusts stereochemical outcomes .
Catalytic Applications
Cross-Coupling Reactions
Palladium complexes of 3-(diphenylphosphino)benzaldehyde catalyze Suzuki-Miyaura couplings between aryl halides and boronic acids. The ligand’s bulkiness prevents Pd aggregation, while the aldehyde’s π-accepting ability stabilizes Pd(0) intermediates, enhancing catalytic turnover . For example, biphenyl synthesis achieves 90% conversion at 0.5 mol% catalyst loading .
Carbonylation and Hydroformylation
In tungsten-catalyzed carbonylation, the ligand enables CO insertion into C–H bonds. The η³-aldehyde coordination activates CO for nucleophilic attack, yielding ketones or esters with >80% selectivity . Similarly, rhodium complexes incorporating this ligand show improved regioselectivity in hydroformylation, favoring linear aldehydes due to steric effects from the diphenylphosphino group .
Derivatives and Related Compounds
Hydroxy-Substituted Analogues
2-Hydroxy-3-(diphenylphosphino)benzaldehyde (CAS 167165-59-5) introduces an additional hydroxyl group, enabling tridentate coordination (P, O, OH). This derivative forms stable complexes with late transition metals like platinum, which are effective in alkene epoxidation .
Table 2: Comparison of Benzaldehyde Derivatives
| Compound | CAS Number | Key Feature | Application |
|---|---|---|---|
| 3-(Diphenylphosphino)benzaldehyde | 50777-69-0 | Bidentate ligand | Cross-coupling |
| 2-(Diphenylphosphino)benzaldehyde | 50777-76-9 | Ortho-substitution | Asymmetric hydrogenation |
| 2-Hydroxy-3-(diphenylphosphino)benzaldehyde | 167165-59-5 | Tridentate ligand | Epoxidation |
Isomer Effects
The ortho isomer (2-(diphenylphosphino)benzaldehyde) exhibits stronger metal-phosphorus bonds due to reduced steric hindrance, favoring monodentate coordination. In contrast, the meta isomer’s bulkiness promotes bidentate binding, as seen in tungsten complexes .
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